Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 853330-75-3
VCID: VC16039687
InChI: InChI=1S/C28H21BrN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3
SMILES:
Molecular Formula: C28H21BrN2O5
Molecular Weight: 545.4 g/mol

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

CAS No.: 853330-75-3

Cat. No.: VC16039687

Molecular Formula: C28H21BrN2O5

Molecular Weight: 545.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate - 853330-75-3

Specification

CAS No. 853330-75-3
Molecular Formula C28H21BrN2O5
Molecular Weight 545.4 g/mol
IUPAC Name diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Standard InChI InChI=1S/C28H21BrN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3
Standard InChI Key NAKPASJVTGLLGL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3

Introduction

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate is a complex organic compound featuring a pyrrolo[1,2-a]phenanthroline core with a 4-bromobenzoyl substituent and diethyl ester functionalities. Its molecular formula is C28H21BrN2O5, and it has a molecular weight of approximately 545.4 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its ability to interact with biological systems and metal ions.

Synthesis and Optimization

The synthesis of Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate typically involves multiple steps, including the formation of the pyrrolo[1,2-a]phenanthroline core and subsequent modification with the 4-bromobenzoyl group and diethyl esterification. Optimizing these steps is crucial for improving yield and purity, which are essential for industrial applications.

Biological Activities

This compound exhibits significant biological activities, particularly in its ability to intercalate with DNA. This property allows it to disrupt DNA function, making it a candidate for further investigation as a potential therapeutic agent. Additionally, its antimicrobial properties are being explored for the development of new antibiotics.

Applications in Medicinal Chemistry

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds that share the pyrrolo[1,2-a]phenanthroline core but differ in their substituents. The unique properties of this compound, particularly its specific interactions with DNA and metal ions, distinguish it from its analogs.

CompoundSubstituentUnique Features
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate4-FluorobenzoylPotential antimicrobial effects
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate4-NitrobenzoylDifferent electronic properties
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate4-BromobenzoylEnhanced lipophilicity

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